molecular formula C5H4BrNO2 B12362526 3-bromo-4-hydroxy-3H-pyridin-2-one

3-bromo-4-hydroxy-3H-pyridin-2-one

Cat. No.: B12362526
M. Wt: 189.99 g/mol
InChI Key: ZTYJJFZLDXHAQN-UHFFFAOYSA-N
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Description

3-Bromopyridine-2,4-diol is an organic compound with the molecular formula C5H4BrNO2 It is a derivative of pyridine, where the bromine atom is substituted at the 3rd position and hydroxyl groups are substituted at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopyridine-2,4-diol typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,4-dihydroxypyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 3-Bromopyridine-2,4-diol may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromopyridine-2,4-diol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products such as 3-aminopyridine-2,4-diol or 3-thiopyridine-2,4-diol.

    Oxidation: Products like 3-bromopyridine-2,4-dione.

    Reduction: Products like 2,4-dihydroxypyridine.

Scientific Research Applications

3-Bromopyridine-2,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-2,4-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropyridine-2,4-diol
  • 2-Bromopyridine-4-ol
  • 3-Iodopyridine-2,4-diol

Uniqueness

3-Bromopyridine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

3-bromo-1H-pyridine-2,4-dione

InChI

InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9)

InChI Key

ZTYJJFZLDXHAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(C1=O)Br

Origin of Product

United States

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